![molecular formula C10H11F3N2 B3046559 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 1258652-34-4](/img/structure/B3046559.png)
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetrahydroisoquinoline and contains a trifluoromethyl group, which is known to enhance the pharmacological properties of drugs.
Scientific Research Applications
FDA-Approved Trifluoromethyl Group-Containing Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . The trifluoromethyl (TFM, -CF3) group is found in many compounds exhibiting numerous pharmacological activities .
Use in Anti-Depressant Drugs
Fluoxetine, a selective serotonin reuptake inhibitor used as an anti-depressant drug, contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
DNA-Groove Binders
Certain trifluoromethyl-containing compounds have been synthesized as DNA-groove binders . These compounds have shown a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .
Anti-Cancer Activities
Anti-Bacterial and Anti-Fungal Activities
6. Synthesis of More Complex Fluorinated Compounds α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
properties
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-7-2-1-3-8(14)6(7)4-5-15-9/h1-3,9,15H,4-5,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSXLLMFSROTFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190865 | |
Record name | 5-Isoquinolinamine, 1,2,3,4-tetrahydro-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |
CAS RN |
1258652-34-4 | |
Record name | 5-Isoquinolinamine, 1,2,3,4-tetrahydro-1-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinamine, 1,2,3,4-tetrahydro-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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